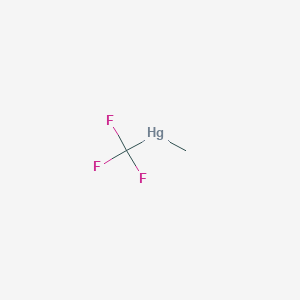
Methyl(trifluoromethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(trifluoromethyl)mercury is an organomercury compound characterized by the presence of a trifluoromethyl group attached to a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(trifluoromethyl)mercury can be synthesized through the reaction of bis(trifluoromethyl)mercury with methylating agents. One common method involves the reaction of bis(trifluoromethyl)mercury with methyl iodide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity and handling challenges associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional safety and containment measures to prevent environmental contamination and exposure to workers.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are typically carried out under controlled laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halothis compound compounds .
Aplicaciones Científicas De Investigación
Methyl(trifluoromethyl)mercury has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl(trifluoromethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Similar in structure but lacks the trifluoromethyl group. It is known for its neurotoxicity and environmental impact.
Ethylmercury: Another organomercury compound with similar toxicological properties but different applications.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethyltrimethylsilane share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
Methyl(trifluoromethyl)mercury is unique due to the presence of both a methyl and a trifluoromethyl group attached to mercury. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
33327-63-8 |
|---|---|
Fórmula molecular |
C2H3F3Hg |
Peso molecular |
284.63 g/mol |
Nombre IUPAC |
methyl(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.CH3.Hg/c2-1(3)4;;/h;1H3; |
Clave InChI |
JCWDINBJKVEXAL-UHFFFAOYSA-N |
SMILES canónico |
C[Hg]C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


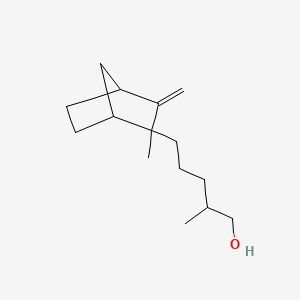
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
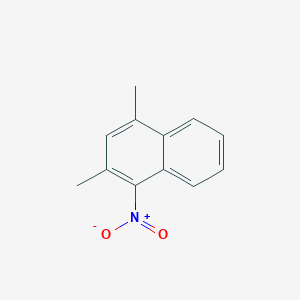

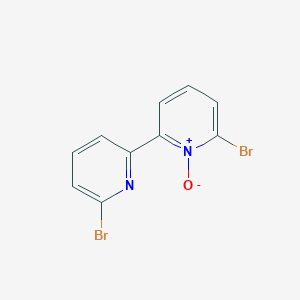
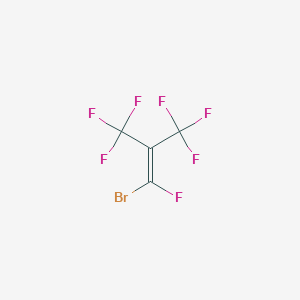
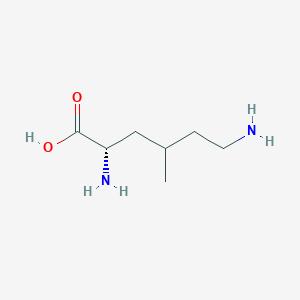

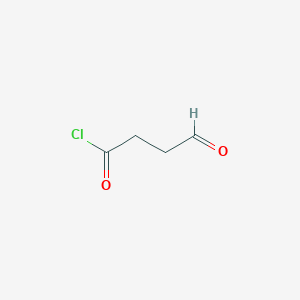

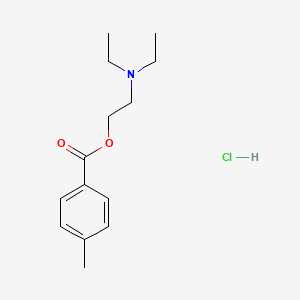
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
